2H-Cyclopenta[B]quinoxaline

Catalog No.
S12367425
CAS No.
774-68-5
M.F
C11H8N2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Cyclopenta[B]quinoxaline

CAS Number

774-68-5

Product Name

2H-Cyclopenta[B]quinoxaline

IUPAC Name

2H-cyclopenta[b]quinoxaline

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-2,4-7H,3H2

InChI Key

LASJUROBSVVXIQ-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=C1)N=C3C=CC=CC3=N2

2H-Cyclopenta[B]quinoxaline is a bicyclic compound that belongs to the family of quinoxaline derivatives. It consists of a fused cyclopentane and quinoxaline structure, characterized by its nitrogen-containing heterocyclic ring system. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which influence its reactivity and biological activities.

  • Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide can be used to convert it into quinoxaline N-oxides.
  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically employed to yield dihydroquinoxalines.
  • Substitution: Electrophilic substitution reactions can occur with halogens and nitrating agents, leading to various substituted products. The specific outcomes depend on the reagents and conditions used during the reactions .

The biological activity of 2H-Cyclopenta[B]quinoxaline is significant, with research indicating antimicrobial and anticancer properties. It has been shown to inhibit key enzymes involved in cell proliferation, such as tyrosine kinases and topoisomerases, making it a candidate for therapeutic applications in cancer treatment . Additionally, derivatives of quinoxaline compounds have exhibited broad-spectrum biological activity, including antibacterial, antifungal, and antiviral effects .

Several synthesis methods have been developed for 2H-Cyclopenta[B]quinoxaline:

  • Radical Cascade Cyclization: A notable method involves the visible-light-induced radical cascade cyclization of oxime esters and aryl isonitriles. This method utilizes in situ-generated nitrile radicals for efficient cyclization.
  • Catalytic Methods: Transition metal-catalyzed reactions have also been employed, allowing for the synthesis of various quinoxaline derivatives under mild conditions with high yields .
  • Classical Methods: Traditional methods include the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, often requiring high temperatures and strong acid catalysts .

2H-Cyclopenta[B]quinoxaline has diverse applications across several fields:

  • Medicinal Chemistry: Due to its biological activities, it is being explored for potential therapeutic uses in treating various diseases, particularly cancers.
  • Material Science: The compound is utilized in the development of dyes and fluorescent materials.
  • Energy

Interaction studies have revealed that 2H-Cyclopenta[B]quinoxaline can intercalate into DNA, affecting vital processes such as viral uncoating. This property has implications for its use as an antiviral agent, particularly against viruses like herpes simplex virus type 1 and cytomegalovirus . Understanding these interactions helps optimize its structure for enhanced efficacy in therapeutic applications.

Several compounds share structural similarities with 2H-Cyclopenta[B]quinoxaline. A comparison highlights its uniqueness:

Compound NameStructure TypeNotable Features
QuinoxalineBicyclicExhibits broad antimicrobial properties
Indolo[2,3-b]quinoxalineBicyclicKnown for significant anticancer activity
BenzothiazoleBicyclicShows anti-inflammatory properties
IsoquinolineBicyclicUsed in various pharmacological applications

While these compounds share a bicyclic structure or similar heterocyclic features, 2H-Cyclopenta[B]quinoxaline's specific arrangement of atoms contributes to its distinct reactivity and biological profile, setting it apart from others in the quinoxaline family .

Traditional Cyclocondensation Approaches Using Ortho-Diamine Precursors

Cyclocondensation reactions between ortho-diamine precursors and dicarbonyl compounds remain the most widely employed strategy for constructing the 2H-cyclopenta[b]quinoxaline scaffold. These reactions typically proceed via nucleophilic attack of the diamine nitrogen atoms on electrophilic carbonyl carbons, followed by dehydration to form the fused quinoxaline ring. A notable example involves the reaction of 1,2-diaminocyclopentane derivatives with cyclopenta[cd]azulene-1,2-dione, which yields quinoxaline-fused products in high yields (96%) under mild conditions (ethanol, LiCl). The regioselectivity of these reactions is influenced by the steric and electronic properties of the diamine. For instance, trans-1,2-diaminocyclopentane preferentially forms quinoxaline diimine derivatives due to its larger N–N distance (2.98 Å), whereas cis-isomers (N–N: 2.80 Å) favor diamino-ortho-quinone products.

Table 1: Influence of Diamine Structure on Cyclocondensation Products

DiamineN–N Distance (Å)Product TypeYield (%)
cis-1,2-Diaminocyclopentane2.80Diamino-ortho-quinone85
trans-1,2-Diaminocyclopentane2.98Quinoxaline diimine91
cis-1,2-Diaminocyclohexane2.85Equimolar mixture78

Solvent polarity and temperature further modulate reaction efficiency. Polar aprotic solvents like tetrahydrofuran (THF) enhance the nucleophilicity of diamines, while additives such as pyridine mitigate side reactions during Friedel–Crafts-type cyclizations.

Radical-Mediated Annulation Strategies for Ring Formation

Radical-mediated annulation represents an emerging but less explored route to 2H-cyclopenta[b]quinoxaline derivatives. While direct examples in the literature are sparse, analogous systems suggest potential mechanisms involving homolytic cleavage of C–H bonds followed by radical recombination. For instance, selenium dioxide (SeO₂)-mediated oxidations have been employed to generate radical intermediates during the synthesis of cyclopenta[cd]azulene derivatives. Hypothetically, aryl diazonium salts or peroxides could initiate radical chain processes, enabling [4+2] annulation between diamine and diketone precursors. However, challenges such as controlling regioselectivity and minimizing oligomerization necessitate further investigation.

Transition Metal-Catalyzed [4+2] Cycloaddition Routes

Transition metal catalysis offers a versatile platform for constructing complex heterocycles. Palladium-catalyzed Suzuki–Miyaura couplings have been utilized to prefunctionalize azulene cores prior to quinoxaline annulation. For example, cyclopenta[cd]azulene-1,2-dione undergoes condensation with o-phenylenediamine in the presence of lithium chloride (LiCl) to yield planar π-extended derivatives. While direct [4+2] cycloadditions remain undocumented, oxidative cyclodehydrogenation with reagents like dichlorodicyanoquinone (DDQ) and triflic acid facilitates aromatic ring fusion, as demonstrated in the synthesis of nitrogen-doped nanographenes. These methods highlight the potential for leveraging metal–ligand interactions to stabilize reactive intermediates and enhance regiocontrol.

Regioselective Functionalization of Preformed Quinoxaline Cores

Post-synthetic modification of preformed 2H-cyclopenta[b]quinoxaline derivatives enables precise tuning of electronic and steric properties. Electrophilic aromatic substitution (EAS) at the quinoxaline nitrogen atoms is a common strategy. For example, methylation of the quinoxaline nitrogen using methyl iodide (MeI) proceeds selectively at the N(1) position due to resonance-assisted nucleophilicity, as confirmed by X-ray crystallography. Additionally, Friedel–Crafts alkylation and cross-coupling reactions have been employed to introduce substituents at the azulene core without disrupting the quinoxaline moiety.

Key Functionalization Pathways:

  • N-Methylation: Treatment with MeI in acetonitrile yields mono-N-methylated derivatives (e.g., 4Me⁺∙I⁻).
  • Electrophilic Substitution: Acetyl groups can be introduced at the azulene 4-position using acetic anhydride and pyridine.
  • Oxidative Functionalization: Selenium dioxide (SeO₂) oxidizes methyl groups to carboxylic acids, enabling further cyclization.

Molecular docking investigations of 2H-Cyclopenta[B]quinoxaline derivatives have revealed significant binding interactions with various enzymatic targets, providing crucial insights into their potential therapeutic applications. The computational assessment of protein-ligand interactions through molecular docking has emerged as a fundamental approach for understanding the binding mechanisms and predicting bioactivity of these quinoxaline-based compounds.

Penicillin-Binding Protein Interactions

Comprehensive docking studies utilizing 2H-Cyclopenta[B]quinoxaline derivatives (compounds 5e and 5h) against penicillin-binding protein (PBP-1b) from Staphylococcus aureus have demonstrated promising antimicrobial potential [1]. The molecular geometries were optimized using Gaussian 09 software with density functional theory calculations at the B3LYP/6-311G(d,p) level of theory. The crystal structure of PBP-1b (PDB code: 2Y2H) served as the target receptor, with polar hydrogen atoms and Kollman-united charges added using AutoDock 4.2 software. The docking protocol implemented in AutoDock Vina interface within PyRx 0.8 software yielded binding affinities ranging from -8.2 to -10.0 kcal/mol, indicating strong protein-ligand interactions comparable to established antimicrobial agents [1].

SARS-CoV-2 Main Protease Targeting

Recent computational studies have focused on 2H-Cyclopenta[B]quinoxaline analogs as potential inhibitors of SARS-CoV-2 main protease (Mpro) [2] [3]. These investigations demonstrated that the bicyclic scaffold effectively occupies the hydrophobic binding pocket of the protease, forming critical interactions with key residues including Leu286, Met276, and hydrogen bonding with Asn277 [2]. The binding affinities calculated through molecular docking ranged from -8.2 to -10.0 kcal/mol, positioning these compounds as competitive alternatives to established antiviral drugs such as Glecaprevir [2].

Tyrosine Kinase Receptor Interactions

Docking studies of 2-piperazinyl quinoxaline derivatives containing 2H-Cyclopenta[B]quinoxaline scaffolds have revealed significant binding potential with c-Kit tyrosine kinase receptors [4]. The hybrid compounds demonstrated the ability to occupy the catalytic cavity of the receptor with high binding scores, suggesting their potential as multi-target cancer chemotherapy agents. Molecular dynamics simulations further confirmed the stability of these protein-ligand complexes, with compounds 4b and 4c showing the most promising anticancer activities with IC50 values below 1 μM [4].

Enzymatic Binding Site Characterization

The binding pocket analysis reveals that 2H-Cyclopenta[B]quinoxaline derivatives preferentially interact with large, deep clefts characteristic of enzymatic active sites [5]. The planar geometry of the fused ring system facilitates optimal π-π stacking interactions with aromatic residues within binding pockets, while the nitrogen atoms at positions 1 and 4 of the quinoxaline moiety serve as hydrogen bond acceptors [2]. The electron-deficient aromatic character of the quinoxaline component enhances electrostatic interactions with positively charged amino acid residues, contributing to the overall binding affinity [6].

Study/CompoundTarget ProteinPDB CodeBinding Affinity (ΔG kcal/mol)Key Binding ResiduesSoftware Used
2H-Cyclopenta[B]quinoxaline derivatives (5e, 5h)Penicillin-binding protein (PBP-1b) from S. aureus2Y2H-8.2 to -10.0Not specifiedAutoDock Vina, PyRx 0.8, Discovery Studio 4.0
Pyridazino[4,5-b]quinoxalin-1(2H)-one derivativesSARS-CoV-2 main protease (Mpro)Not specified-8.2 to -10.0Leu286, Met276, Asn277Not specified
2-Piperazinyl quinoxaline derivatives (4b, 4c)c-Kit tyrosine kinase receptorNot specifiedNot specifiedCatalytic cavity residuesMolecular docking simulation

Quantum Mechanical Analysis of π-π Stacking Interactions

Quantum mechanical investigations of 2H-Cyclopenta[B]quinoxaline have provided fundamental insights into the π-π stacking interactions that govern its molecular recognition properties and biological activities. The computational analysis employing density functional theory methods has elucidated the electronic structure and intermolecular interaction mechanisms essential for understanding the compound's behavior in biological systems.

Electronic Structure and Frontier Orbital Analysis

Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis set have revealed the electronic characteristics of 2H-Cyclopenta[B]quinoxaline [6] [7]. The highest occupied molecular orbital (HOMO) is primarily localized on the cyclopentane ring portion, while the lowest unoccupied molecular orbital (LUMO) is distributed across the quinoxaline moiety. This spatial separation of frontier orbitals results in a HOMO-LUMO energy gap of approximately 3.8 eV, indicating moderate electronic stability and potential for intermolecular charge transfer interactions [8].

π-π Stacking Interaction Energetics

Computational analysis of π-π stacking interactions involving 2H-Cyclopenta[B]quinoxaline has demonstrated the critical role of these non-covalent interactions in molecular recognition processes [9] [10]. The planar geometry of the fused ring system facilitates parallel displaced (PD) π-π stacking configurations, with intermolecular distances ranging from 3.2 to 3.8 Å. The interaction energies calculated using dispersion-corrected density functional theory methods range from -12 to -18 kcal/mol, indicating substantial stabilization through π-π stacking [9].

The quantum mechanical analysis reveals that the electron-deficient quinoxaline component acts as a π-acceptor, while aromatic systems with higher electron density serve as π-donors [10]. This complementary electronic character enhances the strength of π-π stacking interactions, particularly in biological systems where aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan are present within binding sites.

Molecular Geometry and Bond Characteristics

X-ray crystallographic data corroborated by quantum mechanical calculations indicate that the fused C-C bonds in 2H-Cyclopenta[B]quinoxaline exhibit bond lengths of 1.452-1.477 Å [2]. These values suggest minimal double-bond character and weak electronic communication between the cyclopentane and quinoxaline subunits. The planar conformation of the molecule, confirmed through geometry optimization calculations, maximizes the overlap of π-orbitals and enhances the potential for stacking interactions.

Charge Distribution and Electrostatic Properties

Mulliken population analysis and natural bond orbital calculations have characterized the charge distribution within 2H-Cyclopenta[B]quinoxaline [6] [8]. The nitrogen atoms at positions 1 and 4 of the quinoxaline ring carry partial negative charges ranging from -0.3 to -0.5 electrons, contributing to the electron-deficient character of the aromatic system. The dipole moment calculated for the molecule ranges from 1.5 to 2.8 Debye, indicating moderate polarity that influences both solubility and intermolecular interactions [8].

Vibrational Analysis and Spectroscopic Properties

Density functional theory calculations of vibrational frequencies have provided insights into the molecular dynamics and flexibility of 2H-Cyclopenta[B]quinoxaline [7] [11]. The calculated harmonic frequencies range from 200 to 3500 cm⁻¹, with characteristic quinoxaline ring stretching modes observed around 1500-1600 cm⁻¹. The relatively low-frequency modes associated with out-of-plane bending motions suggest conformational flexibility that may facilitate induced-fit binding mechanisms in enzymatic interactions.

Calculation TypeBasis SetSoftware PackageCalculated PropertyTypical Values for Quinoxalines
DFT-B3LYP optimization6-311G(d,p)Gaussian 09Optimized geometryBond lengths: 1.452-1.477 Å
Molecular energy minimization6-311++G(d,p)Gaussian 16Ground state energy-890 to -920 Hartree
HOMO-LUMO energy gap analysis6-31G*Q-ChemFrontier orbital energies3.5-4.2 eV
π-π stacking interaction energyB3LYP/6-311G(d,p)Gaussian 09Intermolecular interaction energy-12 to -18 kcal/mol

Machine Learning Approaches for Bioactivity Prediction

The application of machine learning methodologies to predict the bioactivity of 2H-Cyclopenta[B]quinoxaline derivatives represents a significant advancement in computational drug discovery. These approaches leverage large datasets of molecular structures and experimental bioactivity measurements to develop predictive models that can accelerate the identification and optimization of promising therapeutic candidates.

Deep Learning and Neural Network Approaches

Deep neural networks have emerged as powerful tools for predicting the bioactivity of quinoxaline derivatives, including 2H-Cyclopenta[B]quinoxaline analogs [12] [13] [14]. These models utilize molecular representations such as SMILES strings, molecular graphs, and extended connectivity fingerprints as input features. Advanced architectures incorporating convolutional neural networks and graph neural networks have demonstrated superior performance in capturing complex structure-activity relationships, achieving ROC-AUC values ranging from 0.85 to 0.95 on bioactivity classification tasks [15] [14].

The implementation of deep learning models for bioactivity prediction has shown particular success in multi-target scenarios. Deep neural networks trained on datasets containing 50,000 to 500,000 compounds have demonstrated the ability to predict activities against multiple protein targets simultaneously, with coefficient of determination (R²) values exceeding 0.9 for high-confidence predictions [12]. This capability is particularly valuable for quinoxaline derivatives, which often exhibit polypharmacological profiles.

Random Forest and Ensemble Methods

Random Forest algorithms have established themselves as reliable baseline methods for quantitative structure-activity relationship modeling of quinoxaline compounds [16] [13]. These ensemble methods excel in handling molecular descriptor datasets and providing interpretable feature importance rankings. Studies utilizing Random Forest classifiers on quinoxaline derivatives have achieved R² values between 0.70 and 0.85, with the additional advantage of robust performance on datasets with missing values [16].

The Extra Trees classifier has demonstrated exceptional performance in specific applications, particularly for cyclo-oxygenase-2 inhibition prediction using constitutional and information indices descriptors [16]. In a comparative study of quinoxaline-based COX-2 inhibitors, the model achieved R² = 0.933 and cross-validated Q² = 0.495, indicating high statistical quality and predictive capability [16].

Graph Neural Networks for Molecular Representation

Graph Neural Networks have revolutionized molecular property prediction by directly incorporating molecular topology and atom-level features [15]. These models represent molecules as graphs where atoms correspond to nodes and bonds to edges, enabling the capture of complex structural relationships that traditional fingerprint methods may miss. Multi-level message passing neural networks have shown particular promise, aggregating information from nodes, edges, subgraphs, and entire molecular graphs to achieve state-of-the-art performance [15].

For quinoxaline derivatives, Graph Neural Networks have demonstrated F1-scores ranging from 0.75 to 0.88 on protein-ligand interaction prediction tasks [15]. The ability to handle molecular topology makes these methods particularly suitable for analyzing the fused ring systems characteristic of 2H-Cyclopenta[B]quinoxaline compounds.

Support Vector Machines and Traditional ML Approaches

Support Vector Machine algorithms continue to provide robust and interpretable solutions for bioactivity prediction of quinoxaline compounds [17] [18]. These methods excel in scenarios with limited training data and offer good generalization capabilities. Studies utilizing chemical fingerprints and physicochemical properties as input features have achieved classification accuracies between 75% and 88% for various bioactivity endpoints [17].

The combination of multiple chemical similarity metrics with physicochemical properties using machine learning approaches has proven particularly effective for natural product bioactivity assessment [18]. Random Forest models trained on pairwise molecular similarities achieved area under the ROC curve values of 0.9, demonstrating the utility of ensemble methods in capturing structure-activity relationships [18].

Quantitative Structure-Activity Relationship Integration

The integration of traditional quantitative structure-activity relationship modeling with modern machine learning techniques has given rise to "deep QSAR" approaches [14] [19]. These hybrid methodologies combine the interpretability of classical QSAR with the pattern recognition capabilities of deep learning. Studies have shown that such integrated approaches can predict bioactivity with higher accuracy than either traditional QSAR or pure machine learning methods alone [14].

For quinoxaline derivatives, deep QSAR models have demonstrated particular success in multi-assay scenarios, where correlations between different bioactivity endpoints can be leveraged to improve prediction accuracy [14]. The ability to predict activities across related targets simultaneously is especially valuable for compounds like 2H-Cyclopenta[B]quinoxaline that may exhibit broad-spectrum biological activities.

ML AlgorithmInput FeaturesPrediction TargetPerformance MetricsDataset SizeAdvantages
Random Forest (RF)Molecular descriptors, fingerprintsIC50, Ki valuesR² = 0.70-0.851,000-10,000 compoundsInterpretable, handles missing data
Deep Neural Networks (DNN)SMILES, molecular graphsBioactivity classificationROC-AUC = 0.85-0.9550,000-500,000 compoundsCaptures complex patterns
Support Vector Machine (SVM)Chemical fingerprints, physicochemical propertiesBinding affinityAccuracy = 75-88%500-5,000 compoundsGood generalization, robust
Graph Neural Networks (GNN)Molecular graphs, atom featuresProtein-ligand interactionsF1-score = 0.75-0.881,000-20,000 compoundsHandles molecular topology

Artificial Intelligence in Drug Discovery Applications

The broader application of artificial intelligence in natural product drug discovery has created new opportunities for investigating quinoxaline derivatives [20]. Machine learning approaches are increasingly being used to predict molecular targets, biological activities, and potential side effects of drug candidates. These methods have shown particular promise in identifying novel bioactive compounds from large molecular databases and predicting their therapeutic potential [21] [20].

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

168.068748264 g/mol

Monoisotopic Mass

168.068748264 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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